molecular formula C14H17BFNO3 B2388449 4-Cyano-2-fluoro-5-methoxyphenylboronic acid pinacol ester CAS No. 2377612-03-6

4-Cyano-2-fluoro-5-methoxyphenylboronic acid pinacol ester

Cat. No. B2388449
CAS RN: 2377612-03-6
M. Wt: 277.1
InChI Key: GOOJGYAAFNGPJK-UHFFFAOYSA-N
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Description

4-Cyano-2-fluoro-5-methoxyphenylboronic acid pinacol ester, also known as CFMPE, is a boronic ester commonly used in organic synthesis. It has two functional groups; the boronic acid group and the ester group attached to the same aryl ring. The CAS Number is 2377612-03-6 and its molecular weight is 277.1 .


Molecular Structure Analysis

The linear formula of this compound is C14H17BFNO3 . The IUPAC name is 5-fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile .


Physical And Chemical Properties Analysis

The storage temperature for this compound is recommended to be refrigerated .

Mechanism of Action

4-Cyano-2-fluoro-5-methoxyphenylboronic acid pinacol ester acts as a selective antagonist of the AMPA receptor, which is a subtype of glutamate receptor. It binds to the receptor site and prevents the activation of the receptor by glutamate, thereby reducing the excitatory neurotransmission in the brain. This mechanism of action makes this compound a valuable tool for studying the role of glutamate receptors in various physiological and pathological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It can reduce the amplitude and frequency of excitatory postsynaptic currents in the brain, leading to a decrease in the excitability of neurons. This compound can also modulate the release of neurotransmitters, such as dopamine and acetylcholine, which are involved in the regulation of mood, cognition, and motor function.

Advantages and Limitations for Lab Experiments

4-Cyano-2-fluoro-5-methoxyphenylboronic acid pinacol ester has several advantages for lab experiments, including its high purity level, low cost, and ease of synthesis. It is also highly selective for the AMPA receptor, which makes it a valuable tool for studying the role of glutamate receptors in various physiological and pathological processes. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the use of 4-Cyano-2-fluoro-5-methoxyphenylboronic acid pinacol ester in scientific research. One potential application is the development of new therapeutic agents for the treatment of neurological disorders, such as epilepsy and Alzheimer's disease. This compound can also be used to study the role of glutamate receptors in other physiological processes, such as learning and memory. Furthermore, this compound can be modified to improve its solubility and reduce its potential toxicity, making it a more versatile tool for scientific research.
Conclusion:
In conclusion, this compound is an important chemical compound that has a wide range of potential applications in scientific research. Its unique properties and mechanism of action make it a valuable tool for studying the role of glutamate receptors in various physiological and pathological processes. With further research and development, this compound has the potential to lead to new therapeutic agents for the treatment of neurological disorders and to advance our understanding of the brain and its functions.

Synthesis Methods

The synthesis of 4-Cyano-2-fluoro-5-methoxyphenylboronic acid pinacol ester involves the reaction of 4-cyano-2-fluoro-5-methoxyphenylboronic acid with pinacol in the presence of a catalyst. The reaction takes place under mild conditions and yields a white crystalline solid with a high purity level. The synthesis method is relatively simple and cost-effective, making this compound a popular choice for scientific research.

Scientific Research Applications

4-Cyano-2-fluoro-5-methoxyphenylboronic acid pinacol ester has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to modulate the activity of glutamate receptors, which are involved in the regulation of synaptic transmission in the brain. This compound has also been investigated for its potential use as a therapeutic agent for the treatment of various neurological disorders, such as epilepsy, Alzheimer's disease, and Parkinson's disease.

Safety and Hazards

The safety information available indicates that this compound should be handled with care. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to avoid getting it in eyes, on skin, or on clothing . It is also advised to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BFNO3/c1-13(2)14(3,4)20-15(19-13)10-7-12(18-5)9(8-17)6-11(10)16/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOOJGYAAFNGPJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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